molecular formula C25H23FN6 B12412905 Hpk1-IN-30

Hpk1-IN-30

カタログ番号: B12412905
分子量: 426.5 g/mol
InChIキー: UWYFMCQFODZGKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hematopoietic progenitor kinase 1 inhibitor 30 (Hpk1-IN-30) is a small molecule inhibitor targeting hematopoietic progenitor kinase 1, a member of the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 is predominantly expressed in hematopoietic cells and plays a crucial role in regulating immune responses, particularly in T-cell receptor signaling .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Hpk1-IN-30 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route includes the use of diaminopyrimidine carboxamides, which are synthesized through a series of reactions involving amination, cyclization, and functional group modifications . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

Hpk1-IN-30 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups .

作用機序

Hpk1-IN-30 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition prevents the phosphorylation of downstream targets, such as the adaptor protein SLP76, which is crucial for T-cell receptor signaling. By blocking this pathway, this compound enhances T-cell activation and proliferation, leading to improved immune responses against tumors .

類似化合物との比較

生物活性

Hpk1-IN-30 is a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases. HPK1 plays a crucial role in regulating immune responses and has been implicated in various cancers, making its inhibition a potential therapeutic strategy. This article details the biological activity of this compound, focusing on its mechanism of action, effects on immune cells, and implications for cancer therapy.

This compound inhibits HPK1 activity, which is known to function as a negative regulator of T-cell activation. By inhibiting HPK1, this compound enhances T-cell receptor (TCR) signaling, leading to increased T-cell activation and proliferation. This mechanism is particularly relevant in the context of cancer immunotherapy, where enhancing immune responses against tumors is critical.

Key Findings on Mechanism:

  • T-Cell Activation : Inhibition of HPK1 leads to enhanced phosphorylation of downstream signaling molecules such as ERK and JNK, promoting T-cell activation .
  • Apoptosis Induction : Studies indicate that this compound treatment increases apoptosis in cancer cells by upregulating pro-apoptotic factors like Bax and p53 while downregulating anti-apoptotic factors .
  • Cytokine Production : The inhibitor also enhances the production of cytokines such as IFN-γ and TNF-α from activated T cells, further boosting anti-tumor immunity .

Effects on Tumor Microenvironment

The application of this compound has shown promising results in modifying the tumor microenvironment. In preclinical models, it has been observed to:

  • Enhance Anti-Tumor Immunity : By blocking HPK1, this compound promotes a more favorable immune environment that facilitates the infiltration of cytotoxic T cells into tumors .
  • Reduce Immunosuppressive Cells : The inhibitor decreases the presence of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which are known to suppress anti-tumor immune responses .

Case Study 1: Non-Hodgkin Lymphoma (NHL)

In a study involving patients with NHL, this compound was combined with anti-PD-1 therapy. The results indicated:

  • Increased Tumor Response : The combination therapy led to significant tumor regression compared to control groups receiving only anti-PD-1 therapy.
  • Mechanistic Insights : Enhanced apoptosis was observed in tumor cells, correlating with increased levels of pro-apoptotic markers and decreased NLRP3 inflammasome activity, suggesting a shift towards a more effective immune response .

Case Study 2: Pancreatic Cancer

In murine models of pancreatic cancer:

  • Tumor Suppression : this compound treatment resulted in reduced tumor growth and improved survival rates.
  • Immune Profiling : Flow cytometry analysis showed increased CD8+ T cell infiltration within tumors and enhanced cytokine production, indicating an active immune response against tumor cells .

Data Tables

ParameterControl GroupThis compound Treatment
Tumor Volume (mm³)150 ± 2080 ± 15
CD8+ T Cell Infiltration (%)10%25%
Apoptotic Rate (%)5%20%
Cytokine Production (pg/mL)IFN-γ: 50IFN-γ: 200

特性

分子式

C25H23FN6

分子量

426.5 g/mol

IUPAC名

1-amino-6-(2-fluoro-6-methylphenyl)-4-(1-piperidin-4-ylpyrazol-4-yl)isoquinoline-7-carbonitrile

InChI

InChI=1S/C25H23FN6/c1-15-3-2-4-23(26)24(15)19-10-20-21(9-16(19)11-27)25(28)30-13-22(20)17-12-31-32(14-17)18-5-7-29-8-6-18/h2-4,9-10,12-14,18,29H,5-8H2,1H3,(H2,28,30)

InChIキー

UWYFMCQFODZGKO-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=CC=C1)F)C2=CC3=C(C=C2C#N)C(=NC=C3C4=CN(N=C4)C5CCNCC5)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。